N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic organic compound It consists of a complex arrangement of heterocycles, including pyrazolo[3,4-d]pyrimidine and 1H-pyrazole units, connected to a chlorophenyl and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. Starting from readily available chemicals, the sequence may include:
Formation of the pyrazolo[3,4-d]pyrimidine core through condensation reactions.
Introduction of the 4-chlorophenyl group via nucleophilic substitution.
Coupling of the 1H-pyrazole ring and the benzamide moiety through amide bond formation.
Specific reaction conditions such as temperature, solvent choice, and catalysts are critical to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the synthesis of this compound is optimized for efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process. Purification techniques, including recrystallization and chromatography, are utilized to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative transformations, potentially yielding various oxo derivatives.
Reduction: Reduction reactions can modify the nitro or carbonyl groups, leading to a range of reduced forms.
Substitution: Halogen atoms like chlorine can participate in nucleophilic or electrophilic substitution reactions, resulting in modified derivatives.
Common Reagents and Conditions
Oxidation: Using reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles (e.g., amines, alcohols) and appropriate catalysts for efficient substitution reactions.
Major Products
The major products formed depend on the specific reaction conditions and reagents. For example, substitution reactions may yield a variety of chlorinated or aminated derivatives, each with unique properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide exerts its effects varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The precise pathways involve binding to the active sites, altering enzyme kinetics, or interfering with signaling cascades.
Comparison with Similar Compounds
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide stands out for its unique structural features and potential biological activities. Similar compounds include:
4-chlorophenyl derivatives: Share a chlorophenyl group but differ in other structural elements.
Pyrazolo[3,4-d]pyrimidine analogs: Similar core structure but lack the specific substitutions and functionalities present in this compound.
This detailed exploration reveals the intricate synthetic methodologies, chemical properties, and broad spectrum of applications that make this compound a compound of significant interest in scientific research and industry.
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN7O/c1-14-11-19(27-22(31)15-5-3-2-4-6-15)30(28-14)21-18-12-26-29(20(18)24-13-25-21)17-9-7-16(23)8-10-17/h2-13H,1H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOKSXFREGFLSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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